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Introduction
Serelaxin, a recombinant form of human relaxin-2, is a pleiotropic peptide hormone with

significant therapeutic potential, particularly in the context of acute heart failure and fibrotic

diseases. This technical guide provides an in-depth overview of the structure, function, and

signaling mechanisms of serelaxin, intended for researchers, scientists, and professionals in

drug development.

Molecular Structure of Serelaxin
Serelaxin is a 6 kDa peptide hormone with a heterodimeric structure, analogous to insulin. It

consists of an A-chain and a B-chain, linked by two inter-chain disulfide bonds, with an

additional intra-chain disulfide bond within the A-chain. This intricate structure is crucial for its

biological activity.

Primary and Secondary Structure: Human relaxin-2 is composed of a 24-amino acid A-chain

and a 29-amino acid B-chain. The B-chain contains a critical receptor-binding motif,

characterized by two arginine residues (Arg13 and Arg17) located on the same face of an

alpha-helix. These residues are essential for high-affinity binding to its cognate receptor,

RXFP1.
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Tertiary and Quaternary Structure: The three-dimensional conformation of serelaxin,

determined by X-ray crystallography and NMR spectroscopy, reveals an insulin-like fold. While

it shares structural homology with insulin, there are significant differences in the terminal

regions of the B-chain. In crystalline form, serelaxin can exist as a dimer, though the

monomeric form is fully active.

Physiological Functions and Mechanism of Action
Serelaxin exerts a wide range of physiological effects primarily through its interaction with the

relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. Its functions are

multifaceted, encompassing vasodilation, anti-inflammatory, anti-fibrotic, and direct cardiac and

renal effects.

Vasodilatory Effects
Serelaxin is a potent vasodilator, contributing to its therapeutic efficacy in acute heart failure.

This effect is mediated by multiple signaling pathways:

Nitric Oxide (NO) Pathway: Serelaxin stimulates the expression and activity of endothelial

nitric oxide synthase (eNOS), leading to increased production of NO, a potent vasodilator.[1]

Cyclic AMP (cAMP) Pathway: Binding of serelaxin to RXFP1 activates adenylyl cyclase,

increasing intracellular cAMP levels. This leads to protein kinase A (PKA) activation and

subsequent vasodilation.[1]

Endothelin System Modulation: Serelaxin upregulates the expression of the endothelin B

receptor, which can contribute to vasodilation. It is also thought to inhibit the vasoconstrictor

effects of angiotensin II and endothelin.[2][3]

Anti-Fibrotic Activity
A key therapeutic action of serelaxin is its ability to inhibit and even reverse tissue fibrosis.

This is achieved through several mechanisms:

Inhibition of TGF-β/Smad Signaling: Serelaxin effectively downregulates the transforming

growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. It achieves this
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by reducing the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β.

[4][5]

Modulation of Extracellular Matrix (ECM) Turnover: Serelaxin influences the balance of ECM

deposition and degradation by:

Decreasing the expression of collagens (Type I and III) and tissue inhibitors of

metalloproteinases (TIMPs).[4][6]

Increasing the expression and activity of matrix metalloproteinases (MMPs), such as

MMP-1, MMP-2, and MMP-9, which are responsible for breaking down excess ECM.[4][6]

Inhibition of Myofibroblast Differentiation: Serelaxin prevents the differentiation of fibroblasts

into myofibroblasts, the primary cell type responsible for excessive collagen production in

fibrotic tissues.[4]

Anti-Inflammatory Effects
Serelaxin exhibits significant anti-inflammatory properties, which contribute to its organ-

protective effects. It has been shown to:

Reduce the infiltration of inflammatory cells, such as macrophages and neutrophils, into

injured tissues.

Decrease the expression of pro-inflammatory cytokines and chemokines.

Inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7]

Cardiac and Renal Effects
Serelaxin has direct beneficial effects on the heart and kidneys:

Cardiac: It improves cardiac output and reduces cardiac filling pressures. Studies have also

suggested it can increase the calcium sensitivity of cardiac myofilaments, enhancing

contractility without increasing energy expenditure.[2]

Renal: Serelaxin increases renal blood flow and the glomerular filtration rate, contributing to

improved kidney function.[3]
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Signaling Pathways
The diverse physiological effects of serelaxin are mediated through a complex network of

intracellular signaling pathways initiated by its binding to the RXFP1 receptor.
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Figure 1: Serelaxin Signaling Pathways. This diagram illustrates the major signaling cascades

activated by serelaxin upon binding to its receptor, RXFP1, leading to its diverse physiological

effects.

Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of

serelaxin.

Table 1: Receptor Binding and Functional Potency
Parameter Value Cell/System Reference

Binding Affinity (pKi) 9.19 ± 0.13
HEK293T cells

expressing RXFP1
[8]

cAMP Accumulation

(pEC50)

    HUVECs 9.1 ± 0.4
Human Umbilical Vein

Endothelial Cells
[6]

    HUVSMCs 9.6 ± 0.4
Human Umbilical Vein

Smooth Muscle Cells
[6]

    HUASMCs 9.0 ± 0.3

Human Umbilical

Artery Smooth Muscle

Cells

[6]

Table 2: Effects on Extracellular Matrix Components
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Target Effect
Fold/Percent
Change

Cell Type Reference

MMP-2 Activity Increased ~3-fold

Human Umbilical

Vein Smooth

Muscle Cells

[6]

Increased ~2-fold
Human Cardiac

Fibroblasts
[6]

Increased ~1.2 to 1.5-fold

Human Umbilical

Vein/Artery

Endothelial Cells

[6]

MMP-9 Activity Increased ~2-fold

Human Umbilical

Vein Smooth

Muscle Cells

[6]

Increased ~2-fold
Human Cardiac

Fibroblasts
[6]

Collagen I/III

Expression
Decreased Not specified

Rat Cardiac

Fibroblasts
[4]

TIMP-2

Expression
Decreased Not specified

Rat Cardiac

Fibroblasts
[4]

Table 3: Clinical Trial Data (RELAX-AHF)
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Endpoint
Serelaxin
Group

Placebo Group
Hazard Ratio
(95% CI) / p-
value

Reference

180-Day All-

Cause Mortality
7.3% 11.3%

HR: 0.63 (0.41-

0.96); p=0.02
[9]

180-Day

Cardiovascular

Mortality

6.0% 9.5%
HR: 0.62 (0.39-

0.98); p=0.028
[9]

Worsening Heart

Failure (Day 5)
6.9% 7.7%

HR: 0.89 (0.75-

1.07); p=0.19
[10]

Change in NT-

proBNP (Day 2)
-39.8% -27.6% p=0.002 [1]

Change in

Troponin T (Day

14)

+0.2% +40.3% p=0.042 [1]

Change in

Creatinine (Day

2)

-0.8% +5.8% p=0.002 [1]

Experimental Protocols
Detailed methodologies for key experiments cited in the study of serelaxin are provided below.

Radioligand Binding Assay for RXFP1
This protocol is adapted from standard radioligand binding assay procedures.
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Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in

a radioligand binding assay to determine the affinity of serelaxin for its receptor, RXFP1.

Methodology:

Membrane Preparation:

HEK293 cells stably expressing human RXFP1 are harvested and homogenized in a cold

lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and

cellular debris.

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a binding buffer. Protein

concentration is determined using a standard assay (e.g., BCA assay).

Binding Reaction:

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of

radiolabeled serelaxin (e.g., ¹²⁵I-serelaxin).

For competition binding assays, increasing concentrations of unlabeled serelaxin are

added.

The reaction is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

Separation and Detection:

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

membrane-bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis:

Non-specific binding is determined in the presence of a high concentration of unlabeled

serelaxin.

Specific binding is calculated by subtracting non-specific binding from total binding.

The data is analyzed using non-linear regression to determine the dissociation constant

(Kd) or the inhibitory constant (Ki).

In Vitro Cardiac Fibroblast to Myofibroblast
Differentiation Assay
This protocol describes a method to assess the anti-fibrotic effect of serelaxin by measuring

the differentiation of cardiac fibroblasts into myofibroblasts.
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Figure 3: Myofibroblast Differentiation Assay Workflow. This flowchart details the experimental

procedure to evaluate the inhibitory effect of serelaxin on TGF-β1-induced cardiac fibroblast

differentiation.

Methodology:

Cell Culture:
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Primary cardiac fibroblasts are isolated from adult rat ventricles and cultured in DMEM

supplemented with 10% fetal bovine serum.

Induction of Differentiation:

Once the cells reach confluence, they are serum-starved for 24 hours.

Differentiation into myofibroblasts is induced by treating the cells with TGF-β1 (e.g., 10

ng/mL) for 48-72 hours.

Serelaxin Treatment:

Cells are co-treated with TGF-β1 and various concentrations of serelaxin to assess its

inhibitory effect.

Analysis of Differentiation:

Immunofluorescence Staining: Cells are fixed and stained for alpha-smooth muscle actin

(α-SMA), a marker of myofibroblast differentiation. The percentage of α-SMA positive cells

is quantified.

Western Blotting: Cell lysates are analyzed by Western blotting to quantify the expression

levels of α-SMA and collagen type I.

Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression of fibrotic

genes (e.g., COL1A1, ACTA2) is measured by qPCR.

Conclusion
Serelaxin is a promising therapeutic agent with a well-defined structure and a complex

mechanism of action that targets multiple pathological pathways involved in cardiovascular and

fibrotic diseases. Its ability to induce vasodilation, inhibit fibrosis and inflammation, and exert

protective effects on the heart and kidneys underscores its potential for a range of clinical

applications. This technical guide provides a comprehensive overview of the current

understanding of serelaxin, offering a valuable resource for researchers and drug development

professionals in the field. Further research to fully elucidate its signaling pathways and long-

term effects will continue to refine its therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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